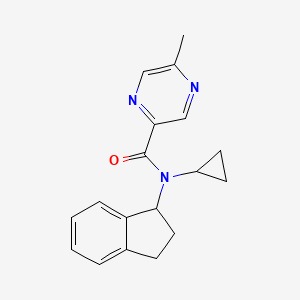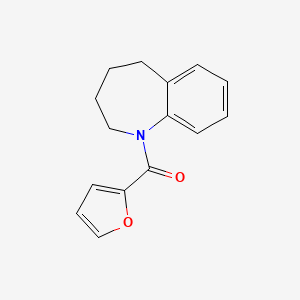![molecular formula C16H15N3O B7513830 N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)
N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, also known as BMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMPP is a heterocyclic compound that belongs to the pyrrolopyridine class of compounds. This compound has been found to exhibit interesting biological properties, making it a promising candidate for use in scientific research.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide has been shown to inhibit the activity of various enzymes, including protein kinases and phosphodiesterases, which are involved in various cellular processes. N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide has also been shown to interact with specific receptors in the body, such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for use in cancer therapy. N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide has also been found to exhibit anti-inflammatory and anti-viral activities, indicating its potential applications in the treatment of inflammatory and viral diseases. Additionally, N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in lab experiments is its ability to selectively inhibit specific enzymes and receptors, allowing for the study of specific cellular processes. Additionally, N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide has been found to exhibit a range of interesting biological properties, making it a promising candidate for use in various scientific research applications. However, the synthesis of N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a complex process that requires careful attention to detail and precise control of reaction conditions. Furthermore, the mechanism of action of N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is not fully understood, which may limit its potential applications in certain areas of scientific research.
Future Directions
There are several future directions for the study of N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. One potential area of research is the development of N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide-based therapies for the treatment of cancer, inflammatory diseases, and viral diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide and its potential applications in the treatment of neurological disorders. Furthermore, the synthesis of N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide could be optimized to improve its yield and reduce the complexity of the process. Overall, N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a promising compound that has the potential to make significant contributions to various areas of scientific research.
Synthesis Methods
The synthesis of N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide involves the reaction of 2-cyanopyridine with benzylamine and methylamine in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. The synthesis of N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a complex process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of interesting biological properties, including anti-tumor, anti-inflammatory, and anti-viral activities. N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19(11-12-6-3-2-4-7-12)16(20)14-10-18-15-13(14)8-5-9-17-15/h2-10H,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJFDTCGKSQQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CNC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopent-2-en-1-yl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7513748.png)



![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)


![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)


![Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)
![3-(5-Chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513854.png)

